Methyl 6-bromo-5-cyanopicolinate is a chemical compound with the molecular formula and a molecular weight of approximately 241.04 g/mol. This compound is a derivative of picolinic acid, featuring both bromine and cyano functional groups on the pyridine ring. It is recognized for its potential applications in various fields, including medicinal chemistry and materials science due to its unique structural characteristics and reactivity.
Methyl 6-bromo-5-cyanopicolinate can be sourced from chemical suppliers and is often produced through synthetic routes involving the modification of picolinic acid derivatives. The compound is cataloged under CAS Number 959741-33-4 and is available from various chemical manufacturers and distributors, such as Sigma-Aldrich and ChemicalBook .
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. Its classification is significant in understanding its reactivity and potential applications in organic synthesis and pharmaceuticals.
The synthesis of methyl 6-bromo-5-cyanopicolinate can be achieved through several methods, primarily involving bromination and cyanation reactions on methyl picolinate or related precursors.
A common synthetic route involves:
Methyl 6-bromo-5-cyanopicolinate can undergo various chemical reactions, including:
As a derivative of picolinic acid, methyl 6-bromo-5-cyanopicolinate may exhibit biological activities similar to those of its parent compound. Its mechanism of action likely involves interaction with metal ions, potentially influencing metal-dependent biochemical pathways.
Research indicates that picolinic acid derivatives can interact with various metal ions, affecting their bioavailability and function within biological systems .
Methyl 6-bromo-5-cyanopicolinate has several scientific uses:
Research continues into its effectiveness as a pharmaceutical intermediate and its role in developing new therapeutic agents .
Pyridinecarboxylates constitute a privileged scaffold in enzyme inhibitor design due to their versatile metal-coordinating properties and capacity for directional hydrogen bonding. Methyl 6-bromo-5-cyanopicolinate exemplifies this dual functionality: the carboxylate moiety acts as a zinc-binding group (ZBG) in metalloenzymes, while the electron-deficient pyridine nucleus facilitates π-stacking interactions with aromatic residues in enzyme active sites [1]. The bromine atom's steric bulk and polarizability further modulate binding specificity, enabling selective inhibition of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) [1] [7].
Table 1: Enzyme Inhibition Mechanisms Enabled by Pyridinecarboxylate Derivatives
Target Enzyme Class | Binding Interaction | Biological Consequence |
---|---|---|
Zinc-Dependent Hydrolases | Carboxylate-Zn²⁺ chelation | Disruption of catalytic activity |
Kinases | Cyano group H-bond acceptance | ATP-competitive inhibition |
Phosphodiesterases | Bromine-induced hydrophobic fit | Allosteric modulation |
Epigenetic Regulators | Pyridine π-π stacking with phenylalanine | Altered substrate recognition |
The compound's synthetic versatility enhances its utility as a molecular platform for generating inhibitor libraries. Nucleophilic substitution at the brominated position allows introduction of amine or thiol functionalities, enabling structure-activity relationship (SAR) exploration. Simultaneously, the electron-withdrawing cyano group stabilizes transition states during enzyme-inhibitor complex formation, as demonstrated in kinase inhibition studies where analogous nitrile-containing compounds form critical hydrogen bonds with hinge region residues [3] [5]. This dual reactivity profile underpins the compound's value in developing targeted inhibitors against enzymes with catalytic metal ions or nucleophilic active sites.
Strategic modifications to the picolinate core generate structural analogues with diverse metalloenzyme affinities. Methyl 6-bromo-5-cyanopicolinate serves as a template for designing such pharmacophores, where substitutions alter zinc coordination geometry and hydrophobic pocket occupancy [1] [6]. For instance, replacing the cyano group with aminomethyl functionality (as in methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, C₈H₆BrF₃N₂O₂) transforms the molecule into a bidentate zinc chelator, enhancing potency against carbonic anhydrases [6]. Conversely, methyl 6-(bromomethyl)picolinate (C₈H₈BrNO₂) positions the halogen for covalent binding to cysteine residues in zinc finger domains, disrupting protein-DNA interactions .
Table 2: Structural Analogues Targeting Metalloenzymes
Compound | Molecular Formula | Key Structural Features | Target Metalloenzyme |
---|---|---|---|
Methyl 6-bromo-5-cyanopicolinate | C₈H₅BrN₂O₂ | Bromo (C6), cyano (C5), methyl ester (C2) | HDACs, MMPs |
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | C₈H₆BrF₃N₂O₂ | Amino (C3), trifluoromethyl (C5) | Carbonic anhydrases |
2-Bromo-5-cyano-4-picoline | C₇H₅BrN₂ | Bromo (C2), cyano (C5), methyl (C4) | Tyrosine phosphatases |
Methyl 6-(bromomethyl)picolinate | C₈H₈BrNO₂ | Bromomethyl (C6), methyl ester (C2) | Zinc finger proteases |
The spatial orientation of halogen and heteroatom substituents critically influences pharmacophore efficacy. In methyl 6-bromo-5-cyanopicolinate, the bromine at C6 and cyano at C5 adopt ortho-adjacent positioning, creating an electron-deficient region that facilitates Lewis acid-base interactions with catalytic zinc ions. This configuration mimics natural substrates in metalloenzymes like angiotensin-converting enzyme (ACE), where crystallographic studies confirm analogous binding modes [6] [7]. The planar rigidity of the pyridine ring further preorganizes the molecule for target engagement, reducing entropy penalties upon binding—a key advantage over flexible scaffolds. These features collectively establish bromo-cyanopicolinates as privileged structural motifs for metalloenzyme inhibitor development.
Bromine and cyano substituents confer distinct physicochemical and bioactivity profiles to picolinate derivatives. In methyl 6-bromo-5-cyanopicolinate, bromine serves dual roles: as a sigma-hole donor in halogen bonding with carbonyl oxygen atoms (bond strength ~3–5 kcal/mol) and as a synthetic handle for palladium-catalyzed cross-coupling reactions [3] [5] [7]. This versatility enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions, facilitating rapid SAR exploration. Concurrently, the cyano group (-C≡N) acts as a bioisostere for carboxylate or alkyne functionalities while contributing to dipole moment enhancement (experimental μ = 4.2 D), which improves membrane permeability compared to ionized carboxylates [5] [7].
The electronic interplay between these substituents creates synergistic effects:
Table 3: Physicochemical Properties of Bromo-Cyanopicolinates
Property | Methyl 6-bromo-5-cyanopicolinate | 2-Bromo-5-cyano-4-picoline | 6-Bromo-5-chloropyridin-3-amine |
---|---|---|---|
Molecular Weight | 241.04 g/mol | 197.03 g/mol | 207.46 g/mol |
LogP (Calculated) | 1.72 | 2.00 | 1.82 |
Hydrogen Bond Acceptors | 4 | 2 | 2 |
Topological Polar Surface Area | 65.5 Ų | 36.7 Ų | 38.9 Ų |
Water Solubility (ESOL) | 0.355 mg/mL | 1.15 mg/mL | 0.355 mg/mL |
These properties directly influence bioavailability and target engagement kinetics. Bromine's hydrophobic contribution (π-contribution ~0.94) enhances passive diffusion through lipid bilayers, while the cyano group's moderate polarity balances aqueous solubility—evidenced by the compound's calculated LogP of 1.72 [5] [8]. In neuroprotective applications, this balance facilitates blood-brain barrier penetration, enabling central nervous system target engagement [3] [7]. Furthermore, the cyano group's metabolic stability compared to aldehyde bioisosteres reduces first-pass oxidation, prolonging in vivo half-life. These attributes underscore the strategic rationale for incorporating bromine and cyano substituents in bioactive molecule design targeting intracellular enzymes and receptors.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5